

4-Methoxy-3-nitrobenzaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-3-nitrobenzaldehyde**, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its application in synthesis, and the biological pathways of its derivatives.

Core Compound Specifications

4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a methoxy and a nitro functional group on the benzene ring. These features make it a versatile precursor in organic synthesis.

Molecular Formula: C₈H₇NO₄[\[1\]](#)[\[2\]](#)

Molecular Weight: 181.15 g/mol [\[1\]](#)[\[2\]](#)

Below is a summary of its key physicochemical properties:

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₇ NO ₄ | [1] [2] |
| Molecular Weight | 181.15 g/mol | [1] [2] |
| Appearance | White to pale cream or pale yellow powder | Thermo Fisher Scientific |
| Melting Point | 97-100 °C | |
| CAS Number | 31680-08-7 | |
| IUPAC Name | 4-methoxy-3-nitrobenzaldehyde | [1] |
| SMILES | COC1=C(C=C(C=C1)C=O)--INVALID-LINK--[O-] | [1] |
| InChI Key | YTCRQCGRYCKYNO-UHFFFAOYSA-N | [1] |

Application in the Synthesis of Bioactive Molecules

4-Methoxy-3-nitrobenzaldehyde is a valuable starting material for the synthesis of heterocyclic compounds, including Schiff bases and 4-aza-podophyllotoxin derivatives, which have shown potential as cytotoxic agents against various cancer cell lines.

Experimental Protocol: Synthesis of 4-Aza-podophyllotoxin Derivatives

This protocol describes the synthesis of 4-aza-podophyllotoxin derivatives via a one-pot, three-component Knoevenagel condensation reaction.

Materials:

- **4-Methoxy-3-nitrobenzaldehyde**
- Substituted heterocyclic amines (e.g., anilinolactones)

- Tетронic acid
- Ethanol
- Acetone

Procedure:

- In a round-bottom flask, dissolve the substituted heterocyclic amine, tетронic acid, and **4-Methoxy-3-nitrobenzaldehyde** in ethanol.
- Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion of the reaction, cool the mixture to allow the 4-aza-podophyllotoxin derivative to precipitate.
- Filter the precipitate and wash it with cold ethanol.
- Recrystallize the crude product from acetone to yield the pure 4-aza-podophyllotoxin derivative.
- Confirm the structure of the synthesized compound using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The following is a detailed methodology for assessing the cytotoxic activity of synthesized 4-aza-podophyllotoxin derivatives against cancer cell lines.

Materials:

- Synthesized 4-aza-podophyllotoxin derivatives
- Human cancer cell lines (e.g., HeLa, K562, K562/A02)
- Normal fibroblast cells (for selectivity assessment)
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Multiplate reader

Procedure:

- Culture the selected cancer and normal cell lines separately in 96-well plates at a density of 3×10^3 cells per well.
- Incubate the plates at 37°C overnight to allow for cell attachment.
- Prepare stock solutions of the synthesized compounds in DMSO and dilute them to final concentrations ranging from 0.005 μ M to 25.000 μ M. The final DMSO concentration in the wells should be 0.1%.
- Add the different concentrations of the compounds to the wells (n=3 for each concentration). Include a vehicle control (0.1% DMSO) and a positive control (e.g., etoposide).
- Incubate the plates for 72 hours.
- Following incubation, add MTT solution to each well and incubate for an additional 3 hours.
- Aspirate the supernatant and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a multiplate reader.
- Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Biological Activity and Signaling Pathways

Derivatives of **4-Methoxy-3-nitrobenzaldehyde**, particularly 4-aza-podophyllotoxins, have demonstrated significant cytotoxic effects on cancer cells. The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anticancer mechanism of 4-Aza-podophyllotoxin derivatives.

The diagram above illustrates the signaling pathway initiated by 4-aza-podophyllotoxin derivatives. These compounds inhibit the polymerization of tubulin, which disrupts microtubule formation. This disruption leads to cell cycle arrest in the G2/M phase, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death (apoptosis).

Experimental Workflow

The following diagram outlines the logical workflow from the synthesis of bioactive compounds using **4-Methoxy-3-nitrobenzaldehyde** to the evaluation of their biological activity.

Workflow for synthesis and bioactivity screening.

This workflow begins with **4-Methoxy-3-nitrobenzaldehyde** as the starting material for a one-pot synthesis. The resulting crude product is then purified and its chemical structure is confirmed. Finally, the pure compound is subjected to in vitro cytotoxicity assays to determine its biological efficacy, leading to the identification of potentially therapeutic molecules.

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References

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